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molecular formula C5H8ClN3 B1591975 Pyrazin-2-ylmethanamine hydrochloride CAS No. 39204-49-4

Pyrazin-2-ylmethanamine hydrochloride

Cat. No. B1591975
M. Wt: 145.59 g/mol
InChI Key: FVGCPPSBZHDZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174877B1

Procedure details

To an aqueous solution of sodium hydroxide (2.31 g) in water (30 ml) was added 2-aminomethylpyrazine hydrochloride (7.0 g) under ice cooling, to which 3-chloropropionylchloride (5.05 g) and solution of sodium hydroxide (2.31 g) in water (30 ml) were simultaneously added dropwise over 30 minutes under stirring. The mixture was stirred for 1 hour at room temperature, followed by extraction with ethyl acetate-THF (1:1, 100 ml×2). The aqueous layer was subjected to salting out with sodium chloride, followed by extraction with ethyl acetate-THF (1:1, 100 ml×2). The organic layers were combined and dried over magnesium sulfate, followed by concentration under reduced pressure. The concentrate was subjected to column chromatography [carrier: silica gel, 200 g; developing agent: ethyl acetate→ethyl acetate-ethanol (4:1)]. The eluent was concentrated and the resulting solid was washed with hexane to give the title compound (4.50 g) as colorless solid product.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4][CH2:5][C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1.[Cl:12][CH2:13][CH2:14][C:15](Cl)=[O:16]>O>[N:7]1[CH:8]=[CH:9][N:10]=[CH:11][C:6]=1[CH2:5][NH:4][C:15](=[O:16])[CH2:14][CH2:13][Cl:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
Cl.NCC1=NC=CN=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.05 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
2.31 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate-THF (1:1, 100 ml×2)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate-THF (1:1, 100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated
WASH
Type
WASH
Details
the resulting solid was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)CNC(CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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